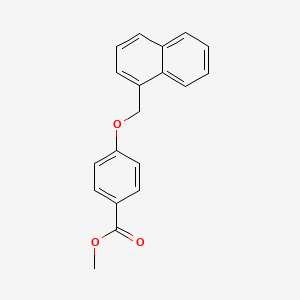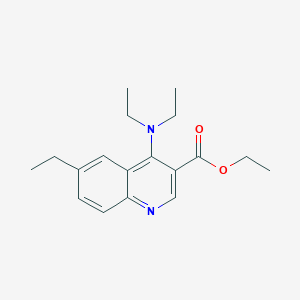![molecular formula C13H15ClF3NO B11833749 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)
4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a synthetic compound that combines the structural features of benzofuran and piperidine with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the formation of the benzofuran and piperidine rings followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Spirocyclization: Formation of the spiro compound by reacting benzofuran derivatives with piperidine derivatives under specific conditions.
Introduction of Trifluoromethyl Group: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives of the benzofuran ring.
Reduction Products: Reduced forms of the piperidine ring.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzofuran and piperidine rings interact with biological targets such as enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine hydrochloride
Comparison:
- 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to linear or monocyclic analogs.
- The presence of both benzofuran and piperidine rings in a single molecule provides a versatile scaffold for drug design and development.
- The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H15ClF3NO |
|---|---|
Molecular Weight |
293.71 g/mol |
IUPAC Name |
4-(trifluoromethyl)spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)10-2-1-3-11-9(10)8-12(18-11)4-6-17-7-5-12;/h1-3,17H,4-8H2;1H |
InChI Key |
XBWMZQBSHSGKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(C=CC=C3O2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




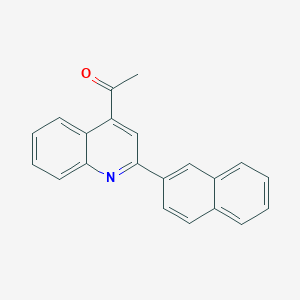
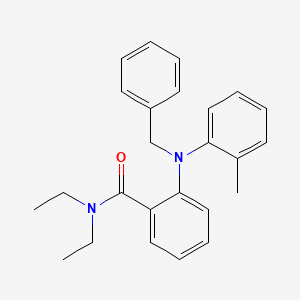
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
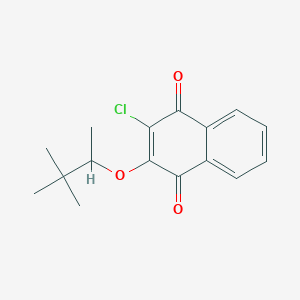
![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)


